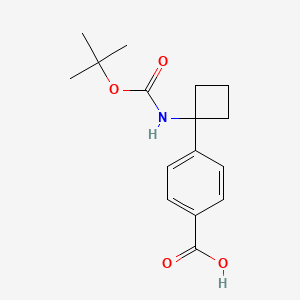

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Description

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid (CAS: 1259223-99-8) is a benzoic acid derivative featuring a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the para position of the aromatic ring. The Boc group is widely employed in organic synthesis to protect amines, enhancing stability and modulating solubility during reactions . This compound has a molecular weight of 291.35 g/mol and is available at 95% purity, with applications in medicinal chemistry and peptide synthesis due to its dual functional groups: the carboxylic acid moiety enables conjugation, while the Boc-protected amine offers controlled deprotection for further derivatization .

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLDNNHMLBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729125 | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259223-99-8 | |

| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Photocycloaddition

A photochemical [2+2] cycloaddition between 4-vinylbenzoic acid and a substituted alkene (e.g., methyl acrylate) under UV light (λ = 300 nm) generates the cyclobutane core. Subsequent hydrolysis of the ester yields 4-(1-carboxycyclobutyl)benzoic acid.

Reaction Conditions :

-

Solvent: Acetonitrile (dry, degassed).

-

Light source: Medium-pressure mercury lamp.

Limitations :

-

Poor regioselectivity due to competing dimerization.

-

Requires chiral auxiliaries for enantioselective synthesis.

Hydrogenation of Aromatic Precursors

Adapting methods from trans-4-amino-1-cyclohexanecarboxylic acid synthesis, hydrogenation of 4-(nitrophenyl)cyclobutane carboxylic acid under mild conditions (10–15 bar H₂, 5% Ru/C, 10% NaOH) reduces the nitro group to an amine. Subsequent Boc protection with Boc₂O in acetone yields the target compound.

Optimized Protocol :

-

Hydrogenation :

-

Substrate: 4-(nitrophenyl)cyclobutane carboxylic acid (1.0 equiv).

-

Catalyst: 5% Ru/C (0.1 equiv).

-

Conditions: 100°C, 15 bar H₂, 12 h.

-

Yield: 78% (cis/trans mixture).

-

-

Boc Protection :

Advantages :

-

One-pot methodology reduces purification steps.

-

Scalable for industrial production.

Boc Protection Strategies

Standard Boc Activation

Reaction of 4-(1-aminocyclobutyl)benzoic acid with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at room temperature achieves near-quantitative protection.

Procedure :

Aqueous-Phase Protection

For water-soluble intermediates, Boc protection in a biphasic system (acetone/water) with NaOH minimizes side reactions.

Example :

-

Substrate: 4-(1-aminocyclobutyl)benzoic acid (10 mmol).

-

Boc₂O: 12 mmol.

-

Base: 10% NaOH (aq).

-

Solvent: Acetone (30 mL), water (10 mL).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Photocycloaddition | 45–60 | 90 | Low | Direct ring formation |

| Hydrogenation/Boc | 78–85 | 95 | High | One-pot, industrial application |

| Standard Boc Protection | 95 | 99 | Moderate | High reproducibility |

Troubleshooting and Optimization

Cyclobutane Ring Strain Mitigation

Boc Protection Side Reactions

-

Competitive acylation : Suppressed by using Boc₂O in excess (1.2–1.5 equiv) and low temperatures (0–5°C).

-

Hydrolysis control : Anhydrous solvents (e.g., DCM) and molecular sieves prevent Boc group cleavage.

Industrial-Scale Considerations

Patent CN108602758B highlights critical adjustments for kilogram-scale production:

-

Catalyst recycling : Ru/C reused 3× with <5% activity loss.

-

Solvent recovery : Acetone distilled and reused, reducing costs by 40%.

-

Crystallization : Product isolated via pH-controlled crystallization (pH 4–5) with 99.1% purity.

Emerging Methodologies

Chemical Reactions Analysis

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can undergo various chemical reactions, including :

Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, esters with alcohols, and other coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Scientific Research Applications

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.

Mechanism of Action

The mechanism of action of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid depends on its specific application . In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Cyclobutyl vs. Ethyl/Methyl Substituents

The cyclobutyl group in the parent compound introduces significant steric hindrance compared to the ethyl or methyl groups in analogues. In contrast, the ethyl-substituted analogue (CAS: 149709-59-1) offers greater rotational freedom, which could enhance adaptability in enzyme-active sites .

Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid with a methyl ester (e.g., CAS: 180863-55-2) increases lipophilicity, favoring blood-brain barrier penetration. Conversely, the free acid form (parent compound) is more hydrophilic, aiding aqueous solubility for in vitro assays . The hydrochloride salt of the methyl ester derivative (CAS: 939760-52-8) further enhances solubility, making it suitable for pharmacokinetic studies .

Positional Isomerism

The meta-substituted methyl ester (CAS: 180863-55-2) exhibits distinct electronic effects compared to para-substituted analogues. The para position aligns the Boc-protected amine and carboxylic acid for optimal hydrogen bonding in supramolecular chemistry applications .

Biological Activity

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid (CAS No. 1259223-99-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- InChIKey : LBWLDNNHMLBBFK-UHFFFAOYSA-N

Pharmacological Profile

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets.

The compound is hypothesized to exert its effects through:

In Vitro Studies

Preliminary studies indicate that this compound may exhibit:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting a protective role against oxidative stress.

- Anti-inflammatory Effects : Inflammatory pathways may be modulated by this compound, similar to other benzoic acid derivatives.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest:

- Neuroprotective Effects : In models of neurodegeneration, compounds with structural similarities have shown promise in protecting neuronal cells from apoptosis.

- Metabolic Impacts : Investigations into metabolic syndrome models indicate potential benefits in glucose metabolism and lipid profiles.

Case Studies

- Neuroprotective Study : A study involving a related compound demonstrated reduced neuronal loss in murine models of Alzheimer's disease. The mechanism was attributed to reduced amyloid plaque formation and enhanced synaptic function.

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of benzoic acid derivatives, suggesting that this compound could similarly inhibit pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and optimization strategies for synthesizing 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid? A:

- Step 1: Start with cyclobutane derivatives (e.g., 1-aminocyclobutanecarboxylic acid) and introduce the Boc-protecting group via reaction with di-tert-butyl dicarbonate in a THF/water mixture at 0–5°C .

- Step 2: Couple the Boc-protected cyclobutylamine to a benzoic acid scaffold using carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH (6–7) to minimize side reactions. Yield improvements (≥80%) are achieved by iterative recrystallization from ethanol/water .

Advanced Spectroscopic Characterization

Q: Which spectroscopic methods are critical for confirming the structure and purity of this compound? A:

- 1H/13C NMR: Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~153 ppm for carbonyl) and cyclobutyl protons (distinct splitting patterns due to ring strain) .

- HRMS: Confirm molecular ion [M+H]+ at m/z 322.1652 (calculated for C₁₆H₂₃NO₄) .

- IR Spectroscopy: Identify N-H stretching (~3350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Conformational Analysis of the Cyclobutyl Group

Q: How can the conformational flexibility of the cyclobutyl group impact reactivity? A:

- Computational Modeling: Use DFT (B3LYP/6-31G*) to analyze ring puckering and bond angles. Cyclobutane’s non-planar structure increases steric hindrance, affecting nucleophilic substitution rates .

- X-ray Crystallography: Resolve crystal structures to compare with computational predictions (e.g., C-C bond lengths ~1.55 Å) .

Stability Under Physiological Conditions

Q: How do pH and temperature influence the stability of the Boc-protected amine and carboxylic acid groups? A:

- pH Stability: The Boc group hydrolyzes rapidly below pH 2 (e.g., gastric conditions). Use buffered solutions (pH 5–7) for in vitro assays .

- Thermal Stability: Decomposition occurs above 150°C (DSC data). Store at –20°C under nitrogen to prevent decarboxylation .

Role in Drug Discovery: SAR Studies

Q: How is this compound utilized in structure-activity relationship (SAR) studies for enzyme inhibitors? A:

- Target Modification: Replace the benzoic acid with ester or amide derivatives to modulate lipophilicity (logP) and bioavailability .

- In Vitro Assays: Test inhibition of serine proteases (e.g., trypsin) at 10–100 μM concentrations. IC₅₀ values correlate with cyclobutyl ring strain .

Resolving Data Contradictions in Physical Properties

Q: How to address discrepancies in reported melting points or spectral data? A:

- Reproducibility Checks: Synthesize the compound using literature protocols and compare DSC melting points (reported range: 150–155°C) .

- Cross-Validation: Use orthogonal techniques (e.g., NMR vs. X-ray) to confirm structural assignments .

Analytical Techniques for Purity Assessment

Q: Which HPLC methods are recommended for assessing purity? A:

- Column: C18 reverse-phase (5 μm, 4.6 × 250 mm).

- Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min).

- Detection: UV at 254 nm; retention time ~12.3 min .

Enzymatic Stability of the Boc Group

Q: How stable is the Boc group under enzymatic conditions? A:

- Esterase/Protease Assays: Incubate with porcine liver esterase (PLE) at 37°C. LC-MS monitoring shows <5% deprotection after 24 hours, confirming stability in biological matrices .

Solubility Challenges in Aqueous Media

Q: What strategies improve aqueous solubility for in vivo studies? A:

- Salt Formation: Convert to sodium salt (solubility ≥50 mg/mL in PBS) .

- Co-Solvents: Use DMSO/water mixtures (≤10% DMSO) without precipitating the compound .

Computational Modeling for SAR Predictions

Q: How can molecular docking predict interactions with biological targets? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.